molecular formula C40H72O3 B14338541 3-(Hexatriacont-2-EN-1-YL)furan-2,5-dione CAS No. 95833-20-8

3-(Hexatriacont-2-EN-1-YL)furan-2,5-dione

Cat. No.: B14338541
CAS No.: 95833-20-8
M. Wt: 601.0 g/mol
InChI Key: FEMUOMMXXRIYKB-UHFFFAOYSA-N
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Description

3-(Hexatriacont-2-en-1-yl)furan-2,5-dione: is a chemical compound characterized by a furan ring substituted with a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with a long-chain aliphatic alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carbonyl group of the furan-2,5-dione, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure.

    Substitution: The aliphatic chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated aliphatic chains.

Scientific Research Applications

Chemistry: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially affecting membrane fluidity and function. Additionally, the furan ring can participate in various chemical interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    Furan-2,5-dione: A simpler analog with a shorter aliphatic chain.

    3-(Octadec-2-en-1-yl)furan-2,5-dione: A compound with a shorter aliphatic chain compared to 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione.

Uniqueness: this compound is unique due to its exceptionally long aliphatic chain, which imparts distinct physical and chemical properties

Properties

CAS No.

95833-20-8

Molecular Formula

C40H72O3

Molecular Weight

601.0 g/mol

IUPAC Name

3-hexatriacont-2-enylfuran-2,5-dione

InChI

InChI=1S/C40H72O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-38-37-39(41)43-40(38)42/h34-35,37H,2-33,36H2,1H3

InChI Key

FEMUOMMXXRIYKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC1=CC(=O)OC1=O

Origin of Product

United States

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